DL-AP5 sodium
Description
Historical Context of Glutamatergic Receptor Pharmacology and the Emergence of Specific Antagonists
The journey to understanding the role of glutamate (B1630785) as the primary excitatory neurotransmitter in the brain was a gradual one, initially met with skepticism regarding its specificity. nih.gov Over several decades, starting in the 1950s, evidence mounted for its crucial role in synaptic transmission. nih.gov A pivotal moment in glutamatergic pharmacology was the classification of its receptors into distinct subtypes based on their selective activation by specific agonists. nih.govnih.gov This led to the identification of three main types of ionotropic glutamate receptors: α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), Kainate, and N-Methyl-D-Aspartate (NMDA) receptors. nih.govnih.govyoutube.com
The development of selective antagonists—compounds that block the action of these receptors—was crucial for dissecting their individual functions. nih.gov Early research in the late 1970s and early 1980s yielded a range of antagonists, many of which were highly specific for the NMDA receptor. nih.gov The discovery of potent and selective phosphono compounds, such as 2-amino-5-phosphonovaleric acid (AP5), marked a significant breakthrough. nih.govnih.gov These tools allowed researchers to isolate NMDA receptor-mediated processes from other forms of glutamatergic signaling, revealing their unique and fundamental contributions to synaptic activity throughout the central nervous system. nih.govnih.gov This ability to pharmacologically distinguish between receptor subtypes paved the way for a deeper understanding of complex brain functions. nih.govusp.br
Table 1: Classification of Ionotropic Glutamate Receptors
| Receptor Subtype | Selective Agonist | Key Characteristics |
|---|---|---|
| AMPA | AMPA | Mediates fast synaptic transmission. nih.gov |
| Kainate | Kainic Acid | Involved in synaptic transmission and plasticity. nih.gov |
| NMDA | NMDA | Requires co-agonists and depolarization to open; permeable to Ca²⁺. nih.govwikipedia.org |
Role of the N-Methyl-D-Aspartate (NMDA) Receptor in Central Nervous System Function
The N-Methyl-D-Aspartate (NMDA) receptor is a ligand-gated ion channel that plays a vital role in excitatory neurotransmission. nih.govnih.gov It is widely distributed throughout the central nervous system and is integral to numerous normal brain functions from early development onward. nih.govnih.gov
A key feature of the NMDA receptor is its unique mechanism of activation. It requires the simultaneous binding of two co-agonists: glutamate and either glycine (B1666218) or D-serine. nih.govwikipedia.org Furthermore, at resting membrane potential, the receptor's ion channel is blocked by a magnesium ion (Mg²⁺). nih.govwikipedia.orgyoutube.com This block is only relieved when the neuron is sufficiently depolarized, typically by the activation of nearby AMPA receptors which allow an influx of sodium ions. nih.govyoutube.com This dual requirement for both ligand binding and postsynaptic depolarization allows the NMDA receptor to function as a "coincidence detector," signaling the simultaneous occurrence of presynaptic glutamate release and postsynaptic activity. nih.govnih.govwikipedia.org
Once activated, the NMDA receptor channel is highly permeable to calcium ions (Ca²⁺). nih.govnumberanalytics.com The resulting influx of Ca²⁺ acts as a critical second messenger, triggering a cascade of intracellular signaling events that can lead to lasting changes in the strength of synaptic connections. nih.govnumberanalytics.com This process, known as synaptic plasticity, includes long-term potentiation (LTP)—a persistent strengthening of synapses—and long-term depression (LTD)—a lasting weakening of synapses. nih.govnih.gov These forms of plasticity are considered the cellular basis for learning and memory. wikipedia.orgnumberanalytics.comnih.govoxfordre.com Consequently, the NMDA receptor is essential for cognitive functions, neuronal development, and the formation of neural circuits. nih.govnumberanalytics.com Dysregulation of NMDA receptor activity is also implicated in excitotoxicity, a process where excessive receptor activation leads to cell damage, which is thought to contribute to various neurological disorders. wikipedia.orgnih.govwikipedia.org
Significance of Sodium 2-amino-5-phosphonopentanoate as a Selective NMDA Receptor Antagonist in Experimental Neuroscience
Sodium 2-amino-5-phosphonopentanoate, primarily utilized in its biologically active D-enantiomer form, D-2-amino-5-phosphonopentanoate (D-AP5 or D-APV), is a cornerstone pharmacological tool in neuroscience research. nih.govsigmaaldrich.com Its significance lies in its potent and selective action as a competitive antagonist of the NMDA receptor. nih.govnumberanalytics.comwikipedia.org It acts by competing with the neurotransmitter glutamate for its binding site on the GluN2 subunit of the NMDA receptor complex, thereby preventing receptor activation. numberanalytics.comnih.gov
The high selectivity of D-AP5 for NMDA receptors over other glutamate receptor subtypes, such as AMPA and kainate receptors, is what makes it an invaluable experimental probe. This specificity allows researchers to inhibit NMDA receptor-dependent phenomena while leaving other components of synaptic transmission intact. By observing the effects of D-AP5 application, scientists can deduce the specific contributions of NMDA receptor activity to various physiological and pathological processes.
For instance, the use of D-AP5 was instrumental in confirming that the induction of long-term potentiation (LTP), a key mechanism of learning and memory, is dependent on NMDA receptor activation. wikipedia.org It is widely used in both in vitro and in vivo preparations to pharmacologically dissect synaptic mechanisms, study synaptic plasticity, and investigate the role of NMDA receptors in learning, memory, and neurological disorders. nih.govwikipedia.org The compound is typically prepared as a sodium salt to enhance its solubility in aqueous solutions for experimental use.
Table 2: Properties of D-2-amino-5-phosphonopentanoate (D-AP5)
| Property | Description | Reference |
|---|---|---|
| Chemical Name | D-(-)-2-Amino-5-phosphonopentanoic acid | |
| Mechanism of Action | Competitive antagonist at the NMDA receptor glutamate binding site | numberanalytics.comwikipedia.org |
| Selectivity | Highly selective for NMDA receptors over AMPA and Kainate receptors | |
| Primary Use | Research tool to inhibit NMDA receptor-dependent processes | nih.govwikipedia.org |
| Active Isomer | The D-isomer is significantly more active than the L-isomer | |
Overview of Research Paradigms Investigating NMDA Receptor-Dependent Processes
The selective blockade of NMDA receptors by antagonists like D-AP5 is a fundamental technique in a wide array of experimental paradigms designed to probe the receptor's function in the central nervous system. These paradigms range from cellular-level investigations to complex behavioral studies.
In Vitro Paradigms:
Hippocampal Slice Electrophysiology: One of the most common applications is in brain slice preparations, particularly from the hippocampus, a brain region critical for memory. numberanalytics.com Researchers use electrophysiological recordings to study synaptic plasticity. Application of D-AP5 has been famously shown to block the induction of long-term potentiation (LTP), providing cornerstone evidence for the NMDA receptor's role as a trigger for synaptic strengthening. wikipedia.org Conversely, it can also be used to investigate long-term depression (LTD). nih.gov
Cell Culture Studies: Cultured neurons are used to examine the molecular signaling cascades downstream of NMDA receptor activation. D-AP5 allows for the isolation of these pathways by selectively preventing the initial Ca²⁺ influx through the NMDA receptor channel. aftau.org
In Vivo Paradigms:
Behavioral Pharmacology: In animal models, D-AP5 can be administered directly into the brain (e.g., via osmotic minipumps) to assess the role of NMDA receptors in learning and memory. nih.gov A classic example is its use in spatial learning tasks like the Morris water maze, where blocking NMDA receptors in the hippocampus impairs the ability of rodents to learn the location of a hidden platform. youtube.comnih.gov
In Vivo Electrophysiology and Microdialysis: These techniques allow for the study of NMDA receptor function in awake, behaving animals. Researchers can record neural activity or measure neurotransmitter levels in real-time while pharmacologically manipulating NMDA receptors with D-AP5 to correlate receptor function with specific behaviors. nih.gov
Models of Disease: D-AP5 is used in experimental models of neurological conditions where NMDA receptor overactivation is implicated. For example, in studies of epilepsy, blocking these receptors can help to understand their contribution to seizure activity. wikipedia.org It is also used in models of excitotoxicity to investigate neuroprotective strategies. nih.govnih.gov
These research paradigms, powered by the specificity of tools like D-AP5, have been essential in building our current understanding of how NMDA receptors contribute to the brain's ability to learn, remember, and adapt.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H11NNaO5P |
|---|---|
Molecular Weight |
219.11 g/mol |
IUPAC Name |
sodium 2-amino-5-phosphonopentanoate |
InChI |
InChI=1S/C5H12NO5P.Na/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1 |
InChI Key |
KWRCYAPNGUCHOE-UHFFFAOYSA-M |
Canonical SMILES |
C(CC(C(=O)[O-])N)CP(=O)(O)O.[Na+] |
Origin of Product |
United States |
Chemical Synthesis and Structural Modifications of 2 Amino 5 Phosphonopentanoates for Research Applications
Methodologies for the Synthesis of 2-amino-5-phosphonopentanoic Acid and its Salts
The synthesis of 2-amino-5-phosphonopentanoic acid and its derivatives is a key process for ensuring the availability of this important research tool. General synthetic routes for amino acids often involve multi-step processes that begin with commercially available starting materials. For instance, a common strategy for creating α-amino acids involves the condensation of two α-amino acid molecules to form a 2,5-diketopiperazine intermediate, which can then be further modified. whiterose.ac.uk
Specific enantioselective synthesis methods have been developed to produce the individual isomers of 2-amino-5-phosphonopentanoic acid. acs.org These methods are critical because the biological activity of the compound resides almost exclusively in one of its enantiomers. Such syntheses often employ chiral auxiliaries or catalysts to control the stereochemistry at the α-carbon, ensuring the production of the desired D- or L-isomer with high optical purity. acs.orgsigmaaldrich.com The synthesis of related analogs, such as those incorporating cyclopropyl (B3062369) groups, has also been described, demonstrating the versatility of chemical methods in creating novel derivatives for structure-activity relationship studies. nih.gov
Stereochemical Considerations and Enantiomeric Selectivity in NMDA Receptor Antagonism
2-amino-5-phosphonopentanoic acid is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: the D-isomer and the L-isomer. This stereochemistry is a critical determinant of its pharmacological activity, as the NMDA receptor's glutamate (B1630785) binding site exhibits a high degree of stereoselectivity. caymanchem.com
The D-isomer, D-2-amino-5-phosphonopentanoate (D-AP5), is the pharmacologically active enantiomer. sigmaaldrich.comcaymanchem.comsigmaaldrich.com It acts as a potent and selective competitive antagonist at the glutamate binding site of the NMDA receptor. nih.govcaymanchem.comhellobio.com The discovery of D-AP5 was a significant breakthrough, providing a chemical tool to specifically block NMDA receptor activation and investigate its role in numerous central nervous system processes. nih.govnih.gov Its high selectivity for NMDA receptors over other glutamate receptors, such as AMPA and kainate receptors, makes it an invaluable compound in neuroscience research. nih.govwikipedia.org The D-isomer's effectiveness is demonstrated by its ability to block the induction of long-term potentiation (LTP), a cellular model of learning and memory, and to impair spatial learning in research models. hellobio.comnih.govglpbio.comed.ac.uk Structural biology studies have revealed that D-AP5 binds within the bilobed architecture of the GluN2A ligand-binding domain, stabilizing an open conformation that prevents receptor activation. nih.gov
In stark contrast to the D-isomer, the L-isomer (L-AP5) shows significantly weaker activity as an NMDA receptor antagonist. caymanchem.com Research indicates that the D-isomer is approximately 52 times more potent than the L-isomer, rendering the L-form largely inactive at concentrations where D-AP5 is effective.
Historically, some early studies utilized a racemic mixture of the two isomers, referred to as DL-AP5. caymanchem.comjneurosci.orgresearchgate.net This mixture contains an equal amount of both the D- and L-enantiomers. wikipedia.org However, because the antagonistic activity resides almost entirely within the D-isomer, the effects of the racemic mixture are attributable to the D-AP5 component. nih.govcaymanchem.com With the development of effective enantioselective synthesis methods, modern research overwhelmingly uses the pure D-isomer to ensure specificity and to accurately determine the concentration of the active compound. nih.govacs.org
Table 1: Enantiomeric Activity at the NMDA Receptor
| Compound | Type | Primary Activity | Potency |
|---|---|---|---|
| D-2-amino-5-phosphonopentanoate (D-AP5) | Active Isomer | Selective, competitive NMDA receptor antagonist. sigmaaldrich.comcaymanchem.comhellobio.com | High (Kd = 1.4 μM). caymanchem.comglpbio.com |
| L-2-amino-5-phosphonopentanoate (L-AP5) | Inactive Isomer | Very weak NMDA receptor antagonist activity. caymanchem.com | ~52-fold less potent than D-AP5. |
| DL-2-amino-5-phosphonopentanoate (DL-AP5) | Racemic Mixture | NMDA receptor antagonist; activity is due to the D-isomer component. nih.govcaymanchem.com | Lower effective potency than pure D-AP5 due to 50% inactive L-isomer. |
Development and Evaluation of Homologous and Conformationally Constrained Analogs for Receptor Specificity Studies
To further probe the structure-activity relationships of the NMDA receptor, medicinal chemists have synthesized and evaluated a variety of analogs of D-AP5. nih.govnih.gov These modifications aim to enhance properties such as potency, bioavailability, or selectivity for different NMDA receptor subtypes. nih.govnih.gov
One strategy involves creating conformationally constrained analogs. nih.govnih.govnih.gov By introducing structural elements like double bonds or ring systems, the flexibility of the molecule's side chain is reduced. nih.gov This restriction can lock the molecule into a conformation that is more favorable for binding to the receptor, thereby increasing affinity. nih.gov Examples include analogs where a double bond is incorporated into the side chain (e.g., CGP 37849) or where the α-amino group is integrated into a piperidine (B6355638) ring (e.g., CGS 19755). nih.gov
Another approach is the synthesis of homologous and other structural analogs, such as those incorporating cyclopropyl groups. nih.gov A series of cyclopropyl analogues of AP5 were synthesized to explore the spatial requirements of the NMDA receptor binding site. nih.gov These studies evaluated the compounds' affinity for the NMDA receptor and their selectivity against other glutamate receptors, like the kainate receptor. nih.gov While one such analog, 4,5-methano-AP5, was identified as a potent and selective NMDA antagonist, its potency was still lower than other conformationally constrained compounds like CGS 19755. nih.gov These investigations provide valuable insights into the topology of the NMDA receptor's glutamate binding site and guide the development of more specific pharmacological tools. nih.govnih.gov
Table 2: Examples of AP5 Analogs for Receptor Specificity Studies
| Analog Class | Structural Modification | Research Application | Reference |
|---|---|---|---|
| Unsaturated Analogs | Incorporation of a double bond into the pentyl side chain (e.g., CGP 37849). | To increase binding affinity through conformational restriction. | nih.gov |
| Piperidine-based Analogs | Incorporation of the α-amino group into a piperidine ring (e.g., CGS 19755). | To create a rigid structure for enhanced receptor binding and potency. | nih.gov |
| Cyclopropyl Analogs | Introduction of a cyclopropyl ring into the carbon backbone (e.g., 4,5-methano-AP5). | To assess the spatial and conformational requirements of the NMDA receptor binding site and evaluate receptor selectivity. | nih.gov |
Molecular and Subcellular Pharmacology of Sodium 2 Amino 5 Phosphonopentanoate at the Nmda Receptor
Competitive Binding Profile at the Glutamate (B1630785) Recognition Site of the NMDA Receptor
Sodium 2-amino-5-phosphonopentanoate (D-AP5) is a potent and selective antagonist of the NMDA receptor. tocris.comsigmaaldrich.com Its primary mechanism of action is competitive antagonism at the glutamate binding site on the GluN2 subunits of the NMDA receptor complex. wikipedia.orgnih.govmedchemexpress.com This means that D-AP5 directly competes with the endogenous agonist, L-glutamate, for the same binding location. nih.gov When D-AP5 occupies this site, it prevents the conformational changes necessary for receptor activation, thereby inhibiting ion flux.
The binding of D-AP5 to the GluN2A subunit's ligand-binding domain (LBD) has been elucidated through crystal structures. nih.gov These studies reveal that D-AP5 binds within the inter-domain cleft of the GluN2A LBD, a bilobed "clamshell-like" structure. nih.gov The interaction involves specific amino acid residues; for instance, the α-acid residue and the amino group of D-AP5 interact with the same residues that bind glutamate, while its distal phosphonate (B1237965) group forms a salt bridge with other residues like K485 and K488. researchgate.net A key residue, Tyr730, which is unique to NMDA receptor GluN2 subunits, forms a polar interaction with the phosphono group of D-AP5, contributing to its high specificity for NMDA receptors over other ionotropic glutamate receptors. nih.gov
The affinity of D-AP5 for the NMDA receptor is in the micromolar range. It has been shown to have a dissociation constant (Kd) of approximately 1.4 μM. medchemexpress.com In functional assays, it effectively blocks NMDA receptors at concentrations around 50 μM. wikipedia.orghellobio.com
| Parameter | Description | Value/Residues Involved | Source(s) |
|---|---|---|---|
| Mechanism of Action | Competitive antagonist at the glutamate binding site | N/A | wikipedia.orgnih.govmedchemexpress.comnih.gov |
| Binding Site | Glutamate recognition site on the GluN2 subunit | Inter-domain cleft of the Ligand-Binding Domain (LBD) | nih.govresearchgate.net |
| Binding Affinity (Kd) | Dissociation constant | 1.4 μM | medchemexpress.com |
| Key Interacting Residues (GluN2A) | Amino acid residues involved in binding | Tyr730, K485, K488 | nih.govresearchgate.net |
| Effective Concentration | Concentration for blocking NMDA receptors in vitro | ~50 μM | wikipedia.orghellobio.com |
Allosteric Modulation and Indirect Effects on NMDA Receptor Complex Function
The primary and well-established mechanism of D-AP5 is competitive antagonism, not allosteric modulation. wikipedia.orgnih.gov It directly obstructs the agonist binding site rather than binding to a separate, allosteric site to modify receptor function. However, by blocking NMDA receptor activation, D-AP5 has profound indirect effects on the functional state of the receptor complex and the synapse.
One significant indirect effect is the inhibition of NMDA receptor-dependent long-term potentiation (LTP), a form of synaptic plasticity crucial for learning and memory. nih.govnih.gov The discovery that D-AP5 blocks the induction of LTP was a pivotal moment in neuroscience, solidifying the role of NMDA receptors in this process. nih.gov D-AP5 can also prevent the conversion of "silent synapses," which contain NMDA receptors but lack functional AMPA receptors, into active synapses, a conversion process that is dependent on NMDA receptor activation. wikipedia.org Furthermore, D-AP5 is utilized experimentally to study the cellular analog of classical conditioning, as these processes are also NMDA receptor-dependent. wikipedia.org By preventing the initial activation of the NMDA receptor, D-AP5 indirectly influences the entire downstream cascade of events that are normally triggered by glutamate binding and subsequent calcium influx.
Differential Interaction with NMDA Receptor Subunits (e.g., GluN2A, GluN2B)
NMDA receptors are heterotetrameric assemblies, typically composed of two GluN1 subunits and two GluN2 subunits. nih.govnih.gov The type of GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) present in the receptor complex dictates its biophysical and pharmacological properties. nih.govnih.gov
D-AP5 is considered a broad-spectrum or non-subunit-selective NMDA receptor antagonist, meaning it blocks NMDA receptors containing various GluN2 subunits. nih.gov However, its interaction is not entirely uniform across all subtypes. The structural basis for its high affinity and specificity has been most clearly detailed for the GluN2A subunit, where residues like Tyr730 are critical for binding. nih.gov
While D-AP5 itself does not show strong preference for GluN2A over GluN2B, it is frequently used in research to block all NMDA receptor activity, often in conjunction with more subunit-selective antagonists to parse the specific roles of different receptor subtypes. nih.gov For example, studies investigating the roles of GluN2A versus GluN2B in synaptic plasticity might use D-AP5 to confirm that the observed effect is indeed NMDA receptor-dependent, while using compounds like NVP-AAM077 or ifenprodil (B1662929) to selectively inhibit GluN2A- or GluN2B-containing receptors, respectively. nih.gov The lack of strong subunit selectivity for D-AP5 makes it a valuable tool for inhibiting the entire NMDA receptor population to study their collective contribution to neuronal processes. nih.govnih.gov
| Subunit Focus | Interaction Details | Source(s) |
|---|---|---|
| General (GluN2) | Acts as a competitive antagonist at the glutamate site on GluN2 subunits. nih.govnih.gov Considered a broad-spectrum antagonist. nih.gov | nih.govnih.govnih.gov |
| GluN2A | Crystal structures show detailed binding in the LBD. Interaction with residue Tyr730 contributes to high specificity for NMDA receptors. | nih.gov |
| GluN2B | D-AP5 blocks GluN2B-containing receptors, but it is not selective for them. Often used as a baseline blocker in studies using GluN2B-specific antagonists like ifenprodil. | nih.gov |
Impact on Ion Channel Conductance and Intracellular Calcium Dynamics Mediated by NMDA Receptors
The activation of the NMDA receptor opens a channel permeable to cations, including Na+, K+, and, most critically, Ca2+. youtube.comfrontiersin.org This influx of calcium acts as a vital second messenger, initiating a wide array of intracellular signaling cascades. nih.gov By competitively blocking the glutamate binding site, D-AP5 prevents the opening of this ion channel, thereby inhibiting the associated ionic currents and the subsequent rise in intracellular calcium. wikipedia.orgabcam.com
Electrophysiological studies consistently demonstrate that D-AP5 effectively reduces or completely abolishes NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). hellobio.comfrontiersin.org This blockade of conductance is a direct consequence of preventing the channel from opening.
The impact on calcium dynamics is equally significant. The influx of Ca2+ through NMDA receptors is a key trigger for synaptic plasticity. nih.gov D-AP5 has been shown to significantly decrease the amplitude of intracellular Ca2+ ([Ca2+]i) transient spikes that are associated with neuronal burst firing. nih.gov In functional studies, the effects of D-AP5 on cellular processes are often shown to be mimicked by intracellular calcium chelators, underscoring that its primary downstream effect is the prevention of NMDA receptor-mediated calcium entry. wikipedia.orgnih.gov
| Parameter | Effect of D-AP5 | Source(s) |
|---|---|---|
| Ion Channel Conductance | Blocks or significantly reduces NMDA receptor-mediated currents (EPSCs). | hellobio.comfrontiersin.org |
| Cation Influx (Na+, K+, Ca2+) | Prevents influx by keeping the ion channel closed. | wikipedia.orgyoutube.comfrontiersin.org |
| Intracellular Ca2+ Transients | Significantly decreases the amplitude of [Ca2+]i spikes. nih.gov Prevents the rise in intracellular calcium. abcam.comnih.gov | abcam.comnih.govnih.gov |
Selectivity Profile Relative to Other Ionotropic Glutamate Receptors (AMPA, Kainate)
A defining characteristic of Sodium 2-amino-5-phosphonopentanoate is its high selectivity for the NMDA receptor over the other major classes of ionotropic glutamate receptors: AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors. nih.govnih.gov Early pharmacological studies established that D-AP5 inhibits neuronal responses evoked by NMDA but not by kainate or quisqualate (an early AMPA receptor agonist). nih.gov
This selectivity is a cornerstone of its utility as a research tool. Scientists can use D-AP5 to pharmacologically isolate and study the specific contributions of AMPA and kainate receptors to synaptic transmission, knowing that the NMDA receptor component is blocked. nih.govyoutube.com For example, in the presence of D-AP5, the remaining fast component of an excitatory postsynaptic current can be confidently attributed to AMPA and/or kainate receptors. nih.govresearchgate.net
The structural basis for this selectivity lies in the differences in the agonist binding pockets of the receptor subtypes. nih.gov The presence of Tyr730 in the GluN2 subunits of NMDA receptors, which interacts favorably with the phosphonate group of D-AP5, is absent in the equivalent position in AMPA (GluA2) and kainate (GluK1) receptors, which have a leucine (B10760876) and a methionine residue, respectively. nih.gov This structural difference explains the high degree of specificity D-AP5 exhibits. nih.gov Studies have shown D-AP5 has no inhibitory effect on non-NMDA receptors at concentrations as high as 100 μM, a concentration that robustly blocks NMDA receptors. nih.gov
| Receptor Type | Activity of D-AP5 | Source(s) |
|---|---|---|
| NMDA Receptor | Potent, selective, competitive antagonist. | tocris.comwikipedia.orgnih.govnih.gov |
| AMPA Receptor | No significant antagonist activity. Used to isolate AMPA receptor currents. | nih.govyoutube.comresearchgate.net |
| Kainate Receptor | No significant antagonist activity. Used to isolate kainate receptor currents. | nih.govnih.govwikipedia.org |
Electrophysiological Investigations Employing Sodium 2 Amino 5 Phosphonopentanoate
Effects on Synaptic Plasticity Mechanisms
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. AP5 has been instrumental in demonstrating the critical role of NMDA receptors in both long-term potentiation (LTP) and long-term depression (LTD).
Long-term potentiation, a persistent enhancement of synaptic transmission, is heavily dependent on NMDA receptor activation for its induction. youtube.comfrontiersin.org The application of AP5 has been a cornerstone in establishing this principle across various brain regions.
Research shows that applying AP5 before or during high-frequency stimulation (HFS) effectively prevents the induction of LTP. In hippocampal CA1 pyramidal neurons, the application of D-AP5 (50 μM) during tetanic stimulation blocks the establishment of LTP, leaving only a transient post-tetanic potentiation. nih.gov This blockade confirms that NMDA receptor activation is a fundamental requirement for initiating this form of plasticity. nih.govnih.gov Similarly, in the developing rat dentate gyrus, 10 μM AP5 prevents or significantly diminishes LTP at all developmental stages studied, establishing the NMDA-dependence of LTP induction in the medial perforant path. nih.gov Studies in vivo have further correlated the dose-dependent impairment of hippocampal LTP by D-AP5 with impairments in spatial learning. nih.gov
While the induction of LTP is directly blocked by AP5, the maintenance of established LTP involves complex downstream signaling cascades and protein synthesis that are initiated by the NMDA receptor-mediated calcium influx. frontiersin.orgplos.org By preventing the initial calcium entry through NMDA receptors, AP5 effectively inhibits the entire cascade of events required for both the early and late phases of LTP, thereby precluding its maintenance. youtube.complos.org For instance, the reversal of established LTP by low-frequency stimulation (LFS) is also an NMDA receptor-dependent process, and this reversal is inhibited in the presence of AP5. nih.gov
| Brain Region / Neuron Type | Experimental Model | AP5 Concentration | Effect on Plasticity | Reference |
|---|---|---|---|---|
| Hippocampus (CA1) | 'Isolated' dendritic slices | 50 μM D-AP5 | LTP induction was blocked by application during tetanic stimulation. | nih.gov |
| Hippocampus (Dentate Gyrus) | Developing rat slices (7-33 days) | 10 μM AP5 | Prevented or significantly diminished LTP induction at all ages. | nih.gov |
| Hippocampus (CA1) | Aged rat slices (20-24 months) | Not specified | Inhibited the reversal of established LTP by low-frequency stimulation. | nih.gov |
| Spinal Dorsal Horn (Spinothalamic Tract Neurons) | Mouse spinal cord slices | Not specified | Blocked the induction of LTP by afferent conditioning stimulation. | nih.gov |
Long-term depression, a long-lasting decrease in synaptic efficacy, can also be dependent on NMDA receptor activation. plos.org The role of AP5 in modulating LTD is multifaceted and can depend on the specific brain region, developmental stage, and induction protocol.
In some contexts, AP5 blocks the induction of LTD. For example, in aged Fischer 344 rats, LTD induced by prolonged low-frequency stimulation (LFS) at CA3-CA1 synapses is sensitive to and blocked by the NMDA receptor antagonist DL-2-amino-5-phosphonopentanoic acid (AP5). nih.govresearchgate.net Likewise, in the spinal dorsal horn, LTD induced in GABAergic neurons by afferent conditioning stimulation is blocked by AP5, indicating its dependence on NMDA receptor activation. nih.gov
Conversely, in other circumstances, blocking NMDA receptors with AP5 can unmask LTD. In the dentate gyrus of young rats (8-24 days), the application of AP5 during a tetanus protocol that would normally induce LTP instead reveals an underlying homosynaptic LTD. nih.gov This suggests that NMDA receptor activation, in this context, normally promotes potentiation, and its blockade allows depressive mechanisms to dominate. Furthermore, studies in the neonatal rat hippocampus have shown that a form of LTD at GABAergic synapses (LTDGABA-A) is prevented by the application of D-AP5, highlighting the involvement of NMDA receptors on postsynaptic pyramidal neurons in this process. jneurosci.org
| Brain Region / Neuron Type | Experimental Model | AP5 Concentration | Effect on Plasticity | Reference |
|---|---|---|---|---|
| Hippocampus (CA1) | Aged rat slices (20-24 months) | Not specified | LTD induction was sensitive to and blocked by AP5. | nih.govresearchgate.net |
| Hippocampus (Dentate Gyrus) | Young rat slices (8-24 days) | 10 μM AP5 | Unmasked tetanus-induced homosynaptic LTD. | nih.gov |
| Spinal Dorsal Horn (GABAergic Neurons) | Mouse spinal cord slices | Not specified | Blocked the induction of LTD. | nih.gov |
| Hippocampus (CA3) | Neonatal rat slices (P2-P4) | 50 μM D-AP5 | Prevented LTD of GABAergic excitatory postsynaptic potentials (LTDGABA-A). | jneurosci.org |
Analysis of Excitatory Postsynaptic Currents (EPSCs) and Potentials (EPSPs)
The total excitatory postsynaptic current (EPSC) at many glutamatergic synapses is a composite of currents flowing through AMPA, kainate, and NMDA receptors. Due to its voltage-dependent magnesium block, the NMDA receptor contributes most significantly to the later phase of the EPSC. nih.gov AP5 allows for the pharmacological isolation of this component. By recording synaptic currents before and after the application of AP5, the difference between the two traces reveals the pure NMDA receptor-mediated current. This subtraction method is a standard technique in electrophysiology to study the properties of synaptic NMDA receptors. nih.gov For instance, in studies of neuropathic pain models, AP5 is used to demonstrate that an increased frequency of miniature EPSCs (mEPSCs) in dorsal horn neurons is dependent on presynaptic NMDA receptor activity, as AP5 application normalizes this frequency. nih.gov
By blocking NMDA receptors, AP5 can influence measures of synaptic efficiency. One such measure is the paired-pulse ratio (PPR), the ratio of the amplitude of a second EPSC to the first in response to two closely timed stimuli. Changes in PPR are often interpreted as reflecting a change in presynaptic release probability. In paclitaxel-treated rats, which exhibit a reduced PPR, the application of AP5 significantly increases the PPR. nih.gov This occurs because AP5 inhibits the first evoked EPSC more than the second, suggesting that presynaptic NMDA receptors in this pathological state contribute to neurotransmitter release. nih.gov AP5 can also significantly reduce the amplitude of monosynaptically evoked EPSCs, further indicating the contribution of NMDA receptors to the strength of synaptic transmission. nih.gov
Modulation of Neuronal Excitability and Network Activity
In the cat motor cortex, for example, the application of AP5 during the performance of a conditioned reflex task resulted in the inhibition of secondary, long-latency neuronal responses in 44% of cases. nih.gov It also decreased the background firing rate in 46% of neurons that were active at rest. nih.gov This demonstrates that NMDA receptor activity contributes significantly to both stimulus-evoked, long-lasting depolarizations and the baseline tonic activity of neurons within a functional circuit. While some forms of long-term potentiation of intrinsic excitability (LTP-IE) are mediated by metabotropic glutamate (B1630785) receptors, the blockade of ionotropic NMDA receptors by AP5 directly reduces a key driver of depolarization and action potential generation. nih.gov
Studies in Specific Brain Regions and Preparations
The application of Sodium 2-amino-5-phosphonopentanoate, often referred to as AP5 or APV, has been pivotal in understanding the mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), across different parts of the central nervous system.
Cortical Neuron Studies
In cortical circuits, AP5 has been crucial in dissecting the contribution of NMDA receptors to synaptic transmission and plasticity. Electrophysiological recordings from cortical neurons have revealed that NMDA receptors contribute to the excitatory postsynaptic current (EPSC), particularly at depolarized membrane potentials. However, even at resting membrane potentials, a component of the EPSC is sensitive to AP5, indicating a role for NMDA receptors in ongoing synaptic integration. frontiersin.org
Studies on LTP in the neocortex have mirrored the findings in the hippocampus, with AP5 effectively blocking the induction of NMDA receptor-dependent LTP. researchgate.net For instance, in the visual cortex, AP5 has been shown to prevent the activity-dependent modifications of synapses that are crucial for developmental plasticity. nih.gov Furthermore, in the anterior cingulate cortex, a region involved in pain and emotional processing, AP5 blocks both LTP and LTD, highlighting the universal importance of NMDA receptors in bidirectional synaptic plasticity. nih.gov Research has also indicated that AP5 can reduce the frequency of miniature excitatory postsynaptic currents (mEPSCs) under certain experimental conditions, suggesting a potential role for presynaptic NMDA receptors in modulating glutamate release. nih.gov
| Preparation | Key Finding with Sodium 2-amino-5-phosphonopentanoate |
| Rat Cortical Slices | Blocks induction of NMDA receptor-dependent LTP. researchgate.net |
| Kitten Striate Cortex | Renders the cortex resistant to the effects of monocular deprivation. researchgate.net |
| Rat Cortical Neurons | Reduces the NMDA receptor-mediated component of the EPSC. frontiersin.org |
| Anterior Cingulate Cortex Slices | Blocks both LTP and LTD induction. nih.gov |
Striatal and Amygdalar Circuits
The striatum and amygdala are key structures in motor control, reward, and emotional processing. Electrophysiological studies using AP5 have begun to unravel the role of NMDA receptors in these complex circuits.
In the striatum, the induction of LTP at corticostriatal synapses is typically masked by a competing process of LTD under normal physiological magnesium concentrations. However, when the voltage-dependent magnesium block of the NMDA receptor is removed, tetanic stimulation reliably induces LTP, and this LTP is blocked by AP5. nih.gov This indicates that striatal neurons possess the necessary molecular machinery for NMDA receptor-dependent LTP, but its expression is tightly regulated. Electrophysiological characterization has shown that the dorsal striatum contains both NR2A- and NR2B-containing NMDA receptors, which can be differentially modulated and are blocked by AP5. semanticscholar.org
The amygdala, particularly the basolateral (BLA) and central (CeA) nuclei, is critical for fear learning and memory. Early studies suggested that LTP in the BLA might not be dependent on NMDA receptors, as AP5 at concentrations that block hippocampal LTP did not prevent its induction. nih.gov However, other research has demonstrated that AP5 can block the acquisition of fear conditioning, suggesting an involvement of NMDA receptors in the underlying synaptic plasticity. utdallas.edu In a model of arthritic pain, AP5 was shown to inhibit synaptic transmission in CeA neurons, indicating that NMDA receptors contribute to synaptic plasticity in pathological pain states within the amygdala. nih.gov Further studies have shown that while AP5 impairs the formation of inhibitory avoidance memory when infused into the BLA, it does not affect its expression. researchgate.net
| Preparation | Brain Region | Key Finding with Sodium 2-amino-5-phosphonopentanoate |
| Rat Corticostriatal Slice | Striatum | Blocks LTP when the Mg2+ block of NMDA receptors is removed. nih.gov |
| Rat Amygdala Slice | Basolateral Amygdala | Impairs the formation of inhibitory avoidance memory. researchgate.netresearchgate.net |
| Rat Amygdala Slice (Pain Model) | Central Amygdala | Inhibits enhanced synaptic transmission in a model of arthritic pain. nih.gov |
Spinal Cord Preparations
The spinal cord is the first site of central processing for sensory information, including pain. Electrophysiological investigations in spinal cord preparations have demonstrated a significant role for NMDA receptors in synaptic transmission and plasticity, particularly in the dorsal horn.
Unlike in the hippocampus, a single stimulus to peripheral afferents can evoke NMDA receptor-mediated synaptic potentials in spinal neurons in vivo, an effect that is blocked by AP5. nih.gov This suggests a lower threshold for NMDA receptor activation in spinal sensory pathways. AP5 has been shown to block the induction of LTP in the spinal cord, a process thought to contribute to central sensitization and chronic pain. nih.gov Furthermore, the compound effectively reduces the frequency-dependent potentiation of spinal pathways, often referred to as 'wind-up', which is a form of short-term synaptic plasticity also implicated in pain processing. nih.gov Studies have also shown that AP5 can block the excitatory responses of spinal neurons to L-aspartate, further confirming its selectivity for NMDA-type receptors in this region. youtube.com
| Preparation | Key Finding with Sodium 2-amino-5-phosphonopentanoate |
| Cat Spinal Cord in vivo | Blocks NMDA receptor-mediated synaptic potentials evoked by single afferent stimulus. nih.gov |
| Rat Spinal Cord in vitro | Blocks the induction of LTP in the dorsal horn. nih.gov |
| Cat Spinal Cord in vivo | Reduces 'wind-up' (frequency-dependent potentiation). nih.gov |
| Cat Spinal Cord in vivo | Selectively blocks L-aspartate-induced excitation of spinal neurons. youtube.com |
Behavioral and Cognitive Neuroscience Research Using Sodium 2 Amino 5 Phosphonopentanoate in Animal Models
Disruption of Learning and Memory Processes
The administration of Sodium 2-amino-5-phosphonopentanoate has been shown to disrupt several forms of learning and memory in animal models, underscoring the critical role of NMDA receptors in these cognitive functions.
Research has consistently demonstrated that Sodium 2-amino-5-phosphonopentanoate impairs spatial learning. nih.gov In seminal studies using the Morris water maze, a task that assesses spatial navigation and memory in rodents, the administration of the D-enantiomer, D-2-amino-5-phosphonopentanoate (D-AP5), led to a dose-dependent deficit in the ability of rats to learn the location of a hidden platform. nih.goved.ac.uk Animals treated with the compound took longer to find the escape platform and spent less time in the correct quadrant of the maze compared to control animals. nih.gov This impairment in spatial learning was observed to be highly correlated with the compound's ability to block hippocampal long-term potentiation (LTP) in vivo. nih.goved.ac.uk Further control studies indicated that these spatial learning deficits were not a secondary effect of motor disturbances. nih.gov The performance of rats receiving a concentration of D-AP5 sufficient to completely block hippocampal LTP was comparable to that of rats with physical lesions to the hippocampus. nih.gov
Table 1: Summary of D-AP5 Effects on Spatial Learning in the Morris Water Maze
| Animal Model | Experimental Paradigm | Key Finding | Reference |
|---|---|---|---|
| Rat | Morris Water Maze | D-AP5 administration resulted in a dose-dependent impairment in learning the location of a hidden platform. | nih.gov, ed.ac.uk |
| Rat | Morris Water Maze | The impairment in spatial learning was directly correlated with the blockade of hippocampal long-term potentiation (LTP). | nih.gov |
Sodium 2-amino-5-phosphonopentanoate has been shown to modulate fear conditioning, a form of associative learning where an animal learns to fear a neutral stimulus (cued) or a specific environment (contextual) that has been paired with an aversive event. Studies have shown that the administration of DL-2-amino-5-phosphonovalerate can abolish the freezing behavior associated with fear-conditioned memory during retention tests. This blockade of contextual fear conditioning is associated with changes in gene expression within the amygdala, a brain region critical for processing fear. Specifically, the compound was found to prevent the increase in early growth response gene 1 (Egr1) expression in the lateral nucleus of the amygdala that is typically associated with fear conditioning.
The role of NMDA receptors in avoidance learning has also been investigated using Sodium 2-amino-5-phosphonopentanoate. In passive avoidance tasks, where an animal learns to avoid a specific location or action to prevent an aversive stimulus, the administration of D-AP5 has been shown to attenuate the retention of long-term memory. nih.gov For the memory impairment to occur, the compound needed to be administered before the learning phase, indicating its effect on the acquisition or consolidation of the avoidance memory rather than on its retrieval. nih.gov This demonstrates that NMDA receptor activity is crucial for establishing memories related to avoiding negative outcomes.
Role in Synaptic Plasticity Underlying Behavioral Outcomes
The behavioral effects of Sodium 2-amino-5-phosphonopentanoate on learning and memory are closely linked to its role in synaptic plasticity, particularly long-term potentiation (LTP). LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously and is widely considered to be a cellular mechanism underlying learning and memory.
Experiments have established a strong correlation between the dose-dependent impairment of spatial learning by D-AP5 and its corresponding inhibition of hippocampal LTP in vivo. nih.goved.ac.uk Notably, no concentration of D-AP5 was found to block LTP without also affecting spatial learning, supporting the hypothesis that NMDA receptor-dependent LTP is a necessary neural mechanism for this type of learning. nih.gov This principle extends beyond spatial memory, as research indicates that an NMDA receptor-mediated, LTP-like plasticity is also required for other forms of learning, such as odor discrimination. nih.gov Furthermore, the compound has been shown to block the cellular analog of classical conditioning and LTP in the sea slug Aplysia californica, as well as NMDAR-dependent LTP in the mammalian hippocampus. wikipedia.org
Table 2: Correlation between Behavioral Effects and Synaptic Plasticity
| Behavioral Outcome | Synaptic Plasticity Mechanism | Effect of Sodium 2-amino-5-phosphonopentanoate | Reference |
|---|---|---|---|
| Spatial Learning Impairment | Hippocampal Long-Term Potentiation (LTP) | Dose-dependent impairment of spatial learning is highly correlated with the blockade of hippocampal LTP. | nih.gov, ed.ac.uk |
| Attenuation of Passive Avoidance Memory | Long-Term Memory Formation | Attenuates retention of long-term passive avoidance memory when administered before the learning phase. | nih.gov |
Investigation of Specific Neurological Functions in Preclinical Animal Models
Beyond its use in studying learning and memory, Sodium 2-amino-5-phosphonopentanoate is a valuable tool for investigating other neurological functions in preclinical animal models.
In the field of pain research, this compound has been used to probe the mechanisms of central sensitization, a phenomenon where the nervous system becomes hyperexcitable, leading to chronic pain states. A form of synaptic plasticity in the spinal cord known as 'wind-up', which contributes to central sensitization and hyperalgesia, is prevented by the local spinal application of D-AP5. nih.gov This suggests that NMDA receptor activation is a key step in the development of this potentiated pain response.
Furthermore, intrathecal administration of AP5 in rats has been shown to significantly increase the magnitude and duration of analgesia in the tail-flick test, a measure of pain sensitivity. nih.gov The analgesic effect of AP5 was observed to be synergistic with other pain-modulating stimuli, suggesting that it enhances analgesia by antagonizing the pain-producing actions of glutamate (B1630785) at the NMDA receptor in the spinal cord. nih.gov Additionally, studies have shown that the spinal administration of D-AP5 can prevent secondary hyperalgesia, which is pain experienced in an area outside of a site of injury. nih.gov
Table 3: Application of Sodium 2-amino-5-phosphonopentanoate in Pain Research
| Animal Model | Pain Model/Test | Key Finding | Reference |
|---|---|---|---|
| Rat | Nociceptive Fiber Stimulation | Local spinal application of D-AP5 prevents 'wind-up', a form of plasticity underlying central sensitization. | nih.gov |
| Rat | Tissue Damage Model | Spinal administration of D-AP5 prevents secondary hyperalgesia. | nih.gov |
Epilepsy Models and Anticonvulsant Actions
Sodium 2-amino-5-phosphonopentanoate (also known as AP5 or APV) has demonstrated notable anticonvulsant properties across a range of animal models of epilepsy. These studies have been crucial in substantiating the role of NMDA receptors in the initiation and propagation of seizure activity.
Early in vivo research provided compelling evidence for the anticonvulsant effects of D-AP5. Studies showed that local administration of D-AP5 could reduce seizures stemming from a cobalt-induced lesion. nih.gov Furthermore, its efficacy was demonstrated against both sound-induced seizures in DBA-2 mice and pentylenetetrazol-induced seizures in Swiss mice. nih.gov The compound was also found to be effective in a primate model of photic-stimulated epilepsy. nih.gov
In vitro studies have further solidified these findings. The application of D-AP5 has been shown to prevent both the induction and maintenance of various forms of epileptiform activity in hippocampal and cortical slices. nih.gov This includes its ability to block bursting epileptogenic foci in hippocampal tissue from rats with kainate-induced lesions and in surgically removed human neocortex. nih.gov
One study directly compared the anticonvulsant potency of (+/-)-2-amino-5-phosphonopentanoate (AP5) with a related compound, (+/-)-2-amino-7-phosphonoheptanoic acid (AP7), in a model of metaphit-induced audiogenic seizures in rats. While both compounds inhibited seizures in a dose-dependent manner, AP7 was found to be substantially more potent than AP5 in suppressing all phases of the seizures, including running, clonus, and tonus. researchgate.net
The diverse range of epilepsy models in which Sodium 2-amino-5-phosphonopentanoate has been tested underscores the fundamental involvement of NMDA receptors in seizure pathophysiology.
Interactive Data Table: Anticonvulsant Actions of Sodium 2-amino-5-phosphonopentanoate in Animal Models of Epilepsy
| Epilepsy Model | Animal Species | Key Findings with Sodium 2-amino-5-phosphonopentanoate |
| Metaphit-induced audiogenic seizures | Rat | Inhibited seizures in a dose-related fashion; a dose of 0.3 micromol completely abolished convulsions. researchgate.net |
| Pentylenetetrazol-induced seizures | Swiss Mice | Reduced seizure activity, providing evidence for the role of NMDA receptors in this chemically-induced seizure model. nih.gov |
| Sound-induced seizures | DBA-2 Mice | Demonstrated anticonvulsant effects against seizures triggered by auditory stimuli. nih.gov |
| Cobalt-induced lesion | Rat | Local administration reduced seizure activity originating from the lesion focus. nih.gov |
| Photic-stimulated epilepsy | Primate | Showed effectiveness in a non-human primate model of reflex epilepsy. nih.gov |
| In vitro epileptiform activity | Rat (hippocampal and cortical slices) | Prevented the induction and maintenance of epileptiform discharges. nih.gov |
Models of Neurodegenerative Disorders (Preclinical Insights)
The role of excitotoxicity, a pathological process in which neuronal damage is caused by the overactivation of excitatory amino acid receptors like the NMDA receptor, is a key area of investigation in neurodegenerative disorders. Sodium 2-amino-5-phosphonopentanoate has been instrumental in exploring the contribution of NMDA receptor-mediated excitotoxicity in preclinical models of these conditions.
Alzheimer's Disease:
In the context of Alzheimer's disease, research using the APP/PS1 mouse model has yielded significant findings. A study demonstrated that treatment with AP5 could restore neuronal and synaptic loss that is characteristic of this model. nih.gov Specifically, AP5 administration led to an increase in the number of surviving neurons and improved synaptic integrity. nih.gov Furthermore, this neuroprotective effect was accompanied by an improvement in cognitive deficits observed in the APP/PS1 mice. nih.gov These findings suggest that blocking NMDA receptors could be a viable therapeutic strategy to mitigate the neurodegenerative and cognitive consequences of Alzheimer's disease pathology.
Huntington's Disease:
Evidence from animal models of Huntington's disease also points to the involvement of NMDA receptor-mediated excitotoxicity. In the YAC72 mouse model, which expresses a full-length human mutant huntingtin gene, medium spiny neurons exhibited enhanced apoptosis following NMDA application. This increased cell death was abolished by the use of the competitive NMDA receptor antagonist APV (AP5), indicating that the augmented neurotoxicity was a direct result of enhanced NMDA receptor function. nih.gov Another study using the R6/2 mouse model, a fragment model of Huntington's disease, found that modulating synaptic influences, including those from glutamatergic pathways, holds therapeutic potential. researchgate.net These studies collectively suggest that targeting NMDA receptors could be a promising approach to reduce the selective neuronal loss that is a hallmark of Huntington's disease.
Parkinson's Disease:
In animal models of Parkinson's disease, particularly the 6-hydroxydopamine (6-OHDA) model, NMDA receptor antagonists have been shown to be effective antiparkinsonian agents. nih.gov These antagonists can also reduce the complications that arise from chronic dopaminergic therapy. nih.gov The rationale for their use is based on the critical role of NMDA receptors in the motor circuits of the basal ganglia and the alterations in their abundance, structure, and function that occur following dopamine (B1211576) depletion. nih.gov While the general class of NMDA receptor antagonists has shown promise in these models, specific detailed studies on the effects of Sodium 2-amino-5-phosphonopentanoate in the 6-OHDA model are less prevalent in the readily available literature. However, the established role of NMDA receptors in the pathophysiology of this model strongly implies the potential for this compound to have neuroprotective and symptomatic effects.
Interactive Data Table: Preclinical Insights of Sodium 2-amino-5-phosphonopentanoate in Models of Neurodegenerative Disorders
| Neurodegenerative Disorder Model | Animal Model | Key Findings with Sodium 2-amino-5-phosphonopentanoate |
| Alzheimer's Disease | APP/PS1 Mouse | Restored neuronal and synaptic loss; improved cognitive deficits. nih.gov |
| Huntington's Disease | YAC72 Mouse | Abolished enhanced NMDA-induced apoptosis in medium spiny neurons. nih.gov |
| Huntington's Disease | R6/2 Mouse | Modulation of synaptic influences, including glutamatergic pathways, showed therapeutic potential. researchgate.net |
| Parkinson's Disease | General Animal Models | NMDA receptor antagonists are effective antiparkinsonian agents and can reduce complications of chronic dopaminergic therapy. nih.gov |
Mechanistic Elucidations and Downstream Signaling Pathways Influenced by Sodium 2 Amino 5 Phosphonopentanoate
Regulation of Neurotransmitter Release and Reuptake Mechanisms
Research Findings on Neurotransmitter Release:
Glutamate (B1630785) and GABA: While NMDA receptor antagonists like ketamine have been shown to increase glutamate levels in certain brain regions, they can also indirectly affect the balance between excitatory (glutamate) and inhibitory (γ-aminobutyric acid, GABA) neurotransmission. nih.gov Blockade of NMDA receptors has been found to improve the selectivity of neuronal firing in the prefrontal cortex by modulating this interplay. nih.gov However, there is no universal consensus that NMDA receptor antagonism will always lead to a subsequent increase in GABA. reddit.com
Dopamine (B1211576): The interaction between dopamine and glutamate systems is intricate. In the nucleus accumbens, dopamine-induced depression of excitatory postsynaptic currents (EPSCs) is dependent on the activation of NMDA receptors. This effect is blocked by D-AP5, indicating that NMDA receptor function is a critical component of dopamine-mediated modulation of glutamatergic synapses. jneurosci.org
Gonadotropin-releasing hormone (GnRH): In the hypothalamus, the pulsatile release of Luteinizing Hormone (LH) is dependent on GnRH. Administration of DL-AP5 has been shown to suppress these LH pulses, suggesting that NMDA receptor activation is crucial for the intermittent release of GnRH. nih.gov
Table 1: Effects of NMDA Receptor Antagonism on Neurotransmitter Systems
| Neurotransmitter System | Effect of NMDA Receptor Antagonism | Key Findings |
|---|---|---|
| Glutamate/GABA | Modulates the balance between excitation and inhibition. | Blockade can improve neuronal selectivity in the prefrontal cortex. nih.gov |
| Dopamine | Attenuates dopamine-mediated depression of synaptic currents. | D-AP5 blocks dopamine-induced depression of EPSCs in the nucleus accumbens. jneurosci.org |
| GnRH/LH | Suppresses pulsatile hormone release. | DL-AP5 inhibits the pulsatile release of Luteinizing Hormone (LH). nih.gov |
Interaction with Second Messenger Systems and Protein Kinase Cascades (e.g., CaMKII)
A primary consequence of NMDA receptor activation is a significant influx of Ca2+ into the postsynaptic neuron. wikipedia.org This Ca2+ acts as a critical second messenger, initiating a variety of intracellular signaling cascades. By blocking this influx, Sodium 2-amino-5-phosphonopentanoate effectively shuts down these downstream pathways.
One of the most important Ca2+-activated enzymes is the Ca2+/calmodulin-dependent protein kinase II (CaMKII) . researchgate.netyoutube.com Upon Ca2+ entry through NMDA receptors, Ca2+ binds to calmodulin, and this complex activates CaMKII. Activated CaMKII can autophosphorylate, leading to a persistent state of activity even after the initial Ca2+ signal has dissipated. This process is fundamental to the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. researchgate.net
The administration of D-AP5 has been shown to block the induction of LTP, a finding that solidified the role of NMDA receptors in this form of synaptic plasticity. nih.gov Research has also demonstrated that the complex formed between CaMKII and the NMDA receptor is itself a crucial element for maintaining synaptic strength. Peptides that disrupt this complex can lead to a persistent reduction in synaptic responses. nih.gov Therefore, by preventing the initial Ca2+ signal, Sodium 2-amino-5-phosphonopentanoate inhibits the activation of CaMKII and other Ca2+-dependent kinases and phosphatases, thereby preventing the downstream molecular changes necessary for many forms of synaptic plasticity. youtube.comnih.gov
Role in Activity-Dependent Plasticity of NMDA Receptor Subunit Composition and Trafficking
The NMDA receptor itself is subject to plastic changes. The properties of the receptor are largely determined by its subunit composition, particularly the type of GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) it contains. nih.gov The expression of these subunits is developmentally and regionally regulated, and the ratio of GluN2A to GluN2B-containing receptors at a synapse can alter its properties and its threshold for inducing plasticity. nih.govnih.gov
Prolonged changes in neuronal activity can lead to homeostatic adjustments in NMDA receptor composition and number. The trafficking of NMDA receptors to and from the synaptic membrane is a regulated process. frontiersin.org The ubiquitin-proteasome system is involved in this homeostatic control; for example, the F-box protein Fbx2 can trigger the ubiquitination and degradation of the obligatory GluN1 subunit, thereby controlling the number of surface NMDA receptors in an activity-dependent manner. pnas.org
Advanced Research Methodologies and Applications Utilizing Sodium 2 Amino 5 Phosphonopentanoate
Use in Whole-Cell Patch-Clamp Recordings for Receptor Isolation and Characterization
The whole-cell patch-clamp technique allows for the direct measurement of ion currents across a neuron's membrane. nih.govresearchgate.net In this context, Sodium 2-amino-5-phosphonopentanoate (D-AP5) is primarily used as a selective blocker to pharmacologically isolate and characterize the function of various glutamate (B1630785) receptor subtypes. wikipedia.org By applying D-AP5 to the recording preparation, researchers can eliminate the electrical currents mediated by NMDA receptors, thereby unmasking the contributions of other ionotropic glutamate receptors, such as AMPA and kainate receptors. wikipedia.orgnih.gov
This approach has been fundamental in dissecting complex excitatory postsynaptic currents (EPSCs). For instance, in studies of the Schaffer collateral-commissural pathway in the hippocampus, D-AP5 specifically blocks the slow, voltage-dependent component of the EPSC (termed EPSCB), which is mediated by NMDA receptors. nih.gov This allows for the isolated study of the fast, non-NMDA receptor-mediated component (termed EPSCA). nih.gov This separation is critical for understanding the distinct roles these currents play in synaptic transmission and integration.
Furthermore, D-AP5 is employed in studies using recombinant receptors expressed in cell lines like tsA201 cells. nih.gov This methodology permits the investigation of the pharmacology of specific NMDA receptor subunit compositions in a controlled environment, free from the complexity of native neuronal networks. nih.gov By applying brief, rapid pulses of glutamate to these cells in the presence and absence of D-AP5, scientists can precisely characterize the antagonist's effect on specific receptor subtypes, as demonstrated in studies of GluN1/GluN2A and GluN1/GluN2B receptors. nih.gov
Below is a table summarizing the use of D-AP5 in isolating specific receptor-mediated currents during whole-cell patch-clamp experiments.
| Experimental Preparation | Target Pathway/Cell Type | Purpose of D-AP5 Application | Isolated Current/Receptor |
| Rat Hippocampal Slices | Schaffer Collateral-Commissural Pathway | Block NMDA receptor-mediated current (EPSCB) | Non-NMDA receptor current (EPSCA) nih.gov |
| Cerebellar Slices | Purkinje Cells | Block glutamatergic receptor components during simulated ischemia | GABAA receptor currents abcam.com |
| Deep Cerebellar Nuclei (DCN) Slices | Fusiform and Granule Cells | Block glutamatergic EPSCs to confirm input identity | N/A (Used for pharmacological confirmation) abcam.com |
| Cultured Neurons | General Application | Reduce spontaneous network activity | Study of specific non-glutamatergic systems nih.gov |
| tsA201 Cells | Recombinant GluN1/GluN2 Subunits | Characterize antagonist effects on specific NMDA receptor subtypes | N/A (Study of NMDAR pharmacology) nih.gov |
This table illustrates how D-AP5 is used as a tool to selectively inhibit NMDA receptor function, allowing for the characterization of other neural components in whole-cell patch-clamp recordings.
Application in Microdialysis for Estimating Extracellular Concentrations in vivo
Microdialysis is a powerful in vivo technique used to sample and measure the concentration of endogenous and exogenous substances from the extracellular fluid of a specific tissue, including the brain of a behaving animal. news-medical.netnih.govnih.gov When used in conjunction with Sodium 2-amino-5-phosphonopentanoate, microdialysis allows researchers to correlate the real-time extracellular concentration of the antagonist with its physiological or behavioral effects. ed.ac.uknih.gov
A pivotal series of experiments utilized in vivo microdialysis to directly measure the extracellular concentration of D-AP5 in the rat hippocampus following chronic infusion. ed.ac.uknih.gov These studies aimed to bridge the gap between the concentrations of D-AP5 known to be effective in in vitro slice preparations and the doses required to elicit effects in vivo. The results demonstrated a clear, dose-dependent relationship between the infused concentration of D-AP5, the resulting extracellular concentration in the hippocampus, and the degree of impairment in both spatial learning and the induction of long-term potentiation (LTP). ed.ac.uknih.gov
Notably, these microdialysis studies revealed a significant disparity between the total amount of D-AP5 in the brain tissue and the amount present in the extracellular fluid, with a tissue-to-dialysate concentration ratio of approximately 30:1. ed.ac.ukresearchgate.net This finding indicates that a large fraction of the administered compound is inaccessible to the dialysis probe, possibly sequestered or bound within the tissue. ed.ac.ukresearchgate.net Such insights are crucial for understanding the pharmacokinetics of the compound within the brain and for accurately interpreting the results of in vivo experiments.
The table below presents data adapted from studies correlating D-AP5 concentrations with the blockade of LTP in vivo.
| Infusion Concentration (mM) | Estimated Extracellular Concentration (µM) | In Vivo LTP (% of Control) |
| 0 (aCSF) | 0 | 100% |
| 5 | 17.4 | ~60% |
| 10 | 25.1 | ~45% |
| 20 | 38.6 | ~20% |
| 50 | 85.0 | ~10% |
This table, based on findings from in vivo microdialysis studies ed.ac.uknih.gov, shows that increasing infusion concentrations of D-AP5 lead to higher extracellular levels in the hippocampus, which corresponds to a greater blockade of long-term potentiation (LTP).
Integration with Optogenetic and Chemogenetic Techniques for Circuit Dissection
Optogenetics and chemogenetics are revolutionary techniques that allow researchers to control the activity of specific, genetically defined populations of neurons with light or engineered ligands, respectively. nih.govnih.govnih.gov The integration of Sodium 2-amino-5-phosphonopentanoate with these methods provides an additional layer of specificity, enabling the dissection of neural circuits at the level of individual cell types and their underlying receptor mechanisms. nih.govfrontiersin.org
In a typical optogenetic experiment designed to probe synaptic connectivity, channelrhodopsin (ChR2) might be expressed in a specific population of presynaptic neurons. frontiersin.orgmpfi.org Shining light on their axon terminals in a downstream brain region will evoke neurotransmitter release and a postsynaptic response. researchgate.net By applying D-AP5 during this optical stimulation, researchers can determine whether the observed postsynaptic event is dependent on NMDA receptors. nih.gov If the light-evoked response is diminished or abolished by D-AP5, it provides causal evidence that the connection is mediated, at least in part, by NMDA receptors. This combined approach has been instrumental in mapping functional connections and understanding how drug-induced synaptic plasticity affects specific pathways. nih.gov
Similarly, in chemogenetic studies, where engineered receptors (e.g., DREADDs) are used to activate or inhibit neurons, D-AP5 can be used as a tool to probe the consequences of this manipulation. For instance, after chemogenetically activating a neuronal population, D-AP5 can help determine if the resulting network or behavioral effects are relayed through NMDA receptor-dependent signaling. In some experimental designs, D-AP5 is included in the extracellular solution along with other antagonists to reduce spontaneous network activity, thereby isolating the effects of the specific chemogenetic manipulation being studied. nih.gov
Employment in Biochemical Assays for Receptor Binding and Functional Screening
Biochemical assays are essential for determining the pharmacological profile of a compound. Sodium 2-amino-5-phosphonopentanoate has been extensively characterized using these methods, which confirm its identity as a competitive antagonist at the NMDA receptor. nih.govsigmaaldrich.com
Radioligand binding assays are a primary tool for this purpose. Studies using tritiated D-AP5 ([³H]D-AP5) on rat cerebral cortical membranes have been performed to quantify its binding affinity. nih.gov These experiments determined key parameters such as the equilibrium dissociation constant (KD), which reflects the concentration of the ligand required to occupy 50% of the receptors, and the maximum receptor density (Bmax). The KD for [³H]D-AP5 was found to be approximately 0.53 µM, with a Bmax of 4.3 pmol/mg of protein. nih.gov Furthermore, these assays demonstrated a strong correlation between the ability of other antagonist compounds to inhibit [³H]D-AP5 binding (their Ki value) and their known potency in blocking NMDA-induced responses in electrophysiological tests, confirming that D-AP5 binds to the functional NMDA receptor. nih.gov
Functional screening assays, often using electrophysiological recordings from cultured neurons or brain slices, are used to quantify the potency of D-AP5 in inhibiting receptor function. nih.govneuroservice.com These assays measure the concentration of D-AP5 required to inhibit 50% of the NMDA receptor response, known as the half-maximal inhibitory concentration (IC₅₀). For example, studies on NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) have documented the IC₅₀ of D-AP5, providing a functional measure of its antagonist activity. nih.govneuroservice.com
The following tables summarize key findings from biochemical and functional assays.
Table 7.4.1: Radioligand Binding Assay Data for [³H]D-AP5
| Parameter | Value | Description | Source |
| KD (Dissociation Constant) | 0.53 µM | Concentration for 50% receptor occupancy | nih.gov |
| Bmax (Maximal Binding) | 4.3 pmol/mg protein | Density of binding sites in rat cortical membranes | nih.gov |
| Ki of L-glutamate | 0.9 µM | Inhibitory constant of L-glutamate against [³H]D-AP5 binding | nih.gov |
This table presents key binding parameters for [³H]D-AP5 at NMDA receptors in rat brain tissue.
Table 7.4.2: Functional Inhibitory Potency (IC₅₀) of D-AP5
| Plasticity Type | IC₅₀ Value | Experimental Context | Source |
| Long-Term Potentiation (LTP) | 0.95 µM | Blockade of LTP induction at CA1 synapses | nih.gov |
| Short-Term Potentiation (STP) - Low Affinity | 10.5 µM | Blockade of the less sensitive component of STP | nih.gov |
| Short-Term Potentiation (STP) - High Affinity | 0.16 µM | Blockade of the more sensitive component of STP | nih.gov |
This table shows the IC₅₀ values for D-AP5 in blocking different forms of synaptic plasticity, highlighting its differential effects.
Future Directions and Emerging Research Avenues for Sodium 2 Amino 5 Phosphonopentanoate
Unexplored Subunit-Specific Interactions and Pharmacological Nuances
A significant frontier in NMDA receptor research is understanding the specific roles of its different subunits (GluN1, GluN2A-D, GluN3A-B). pnas.org While D-AP5 is a potent competitive antagonist at the glutamate (B1630785) binding site on the GluN2 subunit, it is not highly selective between the different GluN2 subunits, though it shows some preference for GluN2A over GluN2B. pnas.orgnih.govresearchgate.net This lack of high specificity presents both a challenge and a future research opportunity.
Furthermore, there are subtleties in NMDA receptor pharmacology that remain to be explored. For example, the trafficking and synaptic localization of GluN2B-containing NMDA receptors can be modulated by the co-agonists D-serine and glycine (B1666218), a mechanism that is independent of glutamate binding and thus not directly targeted by D-AP5. elifesciences.org Future studies could use D-AP5 to create a baseline of NMDA receptor blockade, from which the more nuanced modulatory effects of co-agonists and other molecules on specific subunits can be investigated. The differential effects of D-AP5 on synaptic versus extrasynaptic NMDA receptors, which are gated by different endogenous co-agonists, also warrants further investigation. u-tokyo.ac.jp
Potential as a Tool for Investigating Novel Plasticity Mechanisms
The role of D-AP5 in blocking canonical long-term potentiation (LTP) is well-established. wikipedia.orgnih.govnih.gov However, the brain exhibits a diverse array of plasticity mechanisms beyond classic LTP, and D-AP5 is a crucial tool for exploring these novel forms.
Spike-Timing-Dependent Plasticity (STDP): STDP is a form of synaptic plasticity where the timing of pre- and postsynaptic action potentials determines the sign and magnitude of the change in synaptic strength. D-AP5 has been instrumental in showing that the LTP-like component of STDP (t-LTP) is NMDA receptor-dependent. nih.gov Interestingly, some forms of the LTD-like component of STDP (t-LTD) have been found to be insensitive to D-AP5, suggesting the involvement of other signaling mechanisms, such as those involving endocannabinoids or presynaptic NMDA receptors. nih.govfrontiersin.org D-AP5 will continue to be essential for dissecting the molecular pathways underlying different forms of STDP. For instance, its application has helped to show that neuromodulators like dopamine (B1211576) can retroactively convert t-LTD into t-LTP, a process that is partially dependent on NMDA receptor activation. nih.govelifesciences.org
Homeostatic Plasticity: This form of plasticity allows neurons and circuits to maintain a stable level of activity in the face of chronic changes in input. While some forms of homeostatic plasticity involve changes in the expression of AMPA receptors, the role of NMDA receptors is an active area of research. researchgate.net D-AP5 can be used to investigate whether blocking NMDA receptor function triggers compensatory changes in synaptic strength, and to what extent NMDA receptors are involved in the signaling pathways that sense and respond to prolonged changes in network activity.
Cerebellar Plasticity: The cerebellum is a critical site for motor learning, and synaptic plasticity in this region is thought to be a key cellular mechanism. While some forms of cerebellar plasticity are independent of NMDA receptors, others, such as associative long-term potentiation at granule cell to Purkinje cell synapses, have been shown to be blocked by D-AP5. nih.govnih.govelifesciences.org Future research will likely use D-AP5 to further delineate the specific forms of plasticity in the cerebellum that are NMDA receptor-dependent and how they contribute to different aspects of motor learning and cognitive function. mdpi.comfrontiersin.org
Integration into Systems Neuroscience Approaches (e.g., Neural Networks, Connectomics)
Understanding how the properties of individual synapses, as studied with tools like D-AP5, give rise to the complex dynamics of large-scale neural networks is a major goal of systems neuroscience.
Computational Modeling: Computational models of neural circuits are becoming increasingly sophisticated and are essential for testing our understanding of brain function. nih.govfrontiersin.orgmodeldb.sciencebiorxiv.org D-AP5's well-characterized effects on NMDA receptors make it an ideal tool for validating and refining these models. For example, computational studies have incorporated the kinetic properties of D-AP5 to show that its inhibitory effects are dependent on the frequency of synaptic stimulation. nih.gov Such models can generate testable predictions about how blocking NMDA receptors will affect network oscillations, information processing, and behavior. Future work will likely involve more detailed models that incorporate the differential effects of D-AP5 on various NMDA receptor subunits and in different neuronal compartments.
Connectomics: While connectomics aims to map the physical connections between neurons, understanding the functional properties of these connections is equally important. Although D-AP5 is not a direct tool for mapping connections, it is invaluable for probing the functional relevance of specific pathways within a mapped circuit. For example, once a circuit is anatomically described, D-AP5 can be used to determine which connections rely on NMDA receptor-dependent plasticity for their modification and function. This functional annotation of the connectome is a critical step towards building comprehensive models of brain circuits.
Theoretical Implications for Understanding Brain Function and Dysfunction
The ability of D-AP5 to block NMDA receptor function has profound theoretical implications for our understanding of both normal brain function and neurological and psychiatric disorders.
NMDA Receptor Hypofunction Hypothesis of Schizophrenia: One of the most significant theoretical frameworks implicating NMDA receptors in disease is the hypofunction hypothesis of schizophrenia. nih.gov This theory posits that a deficit in NMDA receptor signaling contributes to the cognitive and psychotic symptoms of the disorder. youtube.com Pharmacological blockade of NMDA receptors with antagonists like ketamine in humans, and D-AP5 in animal models, can replicate some of the core symptoms of schizophrenia. nih.govnih.govabcam.com Therefore, D-AP5 remains a critical tool for testing this hypothesis, exploring the downstream consequences of NMDA receptor hypofunction on neural circuits, and for the preclinical evaluation of novel therapeutic strategies aimed at restoring normal glutamatergic function.
Neurodegenerative Disorders: Dysregulation of NMDA receptor function is also implicated in neurodegenerative diseases such as Alzheimer's. abcam.com While much of the focus has been on excitotoxicity mediated by excessive NMDA receptor activation, the consequences of receptor hypofunction, which can be modeled with D-AP5, are also being considered, particularly in relation to cognitive decline. nih.gov
By providing a reliable method for inducing a state of NMDA receptor hypofunction, D-AP5 allows researchers to test theoretical models of how this state leads to specific cognitive and behavioral deficits, and to explore potential compensatory mechanisms within the brain.
Methodological Innovations in Applying the Compound for Research Purposes
The utility of Sodium 2-amino-5-phosphonopentanoate is being enhanced by innovative new methods for its application in research.
Radioligand Binding: Tritiated D-AP5 ([³H]D-AP5) has been developed and used as a radioligand to study the distribution and binding kinetics of NMDA receptors in the brain. nih.gov This technique allows for the quantification of NMDA receptor density in different brain regions and can be used to study how receptor populations change in various physiological and pathological conditions.
Caged Compounds and Two-Photon Uncaging: A significant methodological advance is the development of "caged" versions of NMDA receptor antagonists, including caged D-AP5. researchgate.net These are inactive forms of the compound that can be rapidly activated by a flash of light. When combined with two-photon microscopy, this allows for the highly precise spatiotemporal control of NMDA receptor blockade. nih.govfrontiersin.orgharvard.edunih.govucdavis.edu Researchers can now block NMDA receptors at a single dendritic spine or in a specific subcellular compartment at a precise moment in time. researchgate.net This technology is revolutionizing the study of synaptic plasticity by allowing for an unprecedented level of control in dissecting the role of NMDA receptors in processes like STDP and structural plasticity of dendritic spines. researchgate.netucdavis.edu
These methodological innovations are expanding the experimental toolkit available to neuroscientists, enabling them to ask more precise questions about the role of NMDA receptors in brain function. The continued development of such techniques, in conjunction with the foundational knowledge gained from decades of research with D-AP5, will undoubtedly lead to new and exciting discoveries.
Q & A
Q. What is the primary experimental application of Sodium 2-amino-5-phosphonopentanoate in neuroscience research?
Sodium 2-amino-5-phosphonopentanoate (AP5/APV) is a selective NMDA receptor antagonist used to investigate synaptic plasticity, learning, and memory. Methodologically, it is administered via intracerebroventricular (ICV) infusion using osmotic minipumps at concentrations ranging from 0–50 mM in vivo. For example, in spatial learning studies, rats are trained in a water maze task post-infusion to assess dose-dependent impairments in hippocampal-dependent memory formation . In vitro, AP5 is applied to hippocampal slices before high-frequency stimulation to block long-term potentiation (LTP) induction, enabling researchers to isolate NMDA receptor-mediated plasticity mechanisms .
Q. How does Sodium 2-amino-5-phosphonopentanoate validate NMDA receptor involvement in synaptic transmission?
AP5 is used to pharmacologically dissect NMDA receptor contributions by comparing synaptic responses before and after its application. For example, in studies of evoked depolarizing responses in the basolateral amygdala, AP5 (100 µM) combined with the AMPA/kainate antagonist CNQX (20 µM) fully blocks glutamatergic transmission, confirming NMDA receptor specificity . Similarly, in cortical neuron cultures, AP5 inhibits NMDA-induced cyclic GMP synthesis, providing direct evidence of NMDA receptor antagonism .
Advanced Research Questions
Q. What methodological challenges arise when determining effective intracerebral concentrations of Sodium 2-amino-5-phosphonopentanoate in vivo?
Extracellular AP5 concentrations in vivo are significantly lower than whole-tissue levels due to a 30:1 tissue-to-dialysis ratio, as shown by microdialysis paired with HPLC analysis . Researchers must account for calcium-dependent binding mechanisms (e.g., using EGTA to liberate trapped AP5) and calibrate infusion rates to achieve physiologically relevant extracellular doses. Failure to address this disparity may lead to underestimation of effective concentrations or misinterpretation of dose-response relationships.
Q. How can researchers isolate NMDA receptor-specific effects when using Sodium 2-amino-5-phosphonopentanoate in complex neural circuits?
To distinguish NMDA-mediated effects from confounding pathways, combine AP5 with antagonists for other receptors (e.g., CNQX for AMPA/kainate receptors) and employ selective agonists. For instance, in studies of adenosine-mediated noradrenaline release, AP5 blocks NMDA-induced inhibition but not AMPA/kainate effects, requiring parallel use of CNQX to isolate non-NMDA pathways . Additionally, control experiments with calcium chelators (e.g., BAPTA) or NMDA receptor knockout models can further validate specificity .
Q. What experimental designs address the dose-dependent correlation between AP5-induced LTP impairment and spatial learning deficits?
Linear dose-response curves for AP5 (0–50 mM ICV) reveal a tight correlation between LTP blockade and impaired spatial learning, with no concentration selectively blocking LTP without affecting behavior . To validate this relationship, researchers can:
- Compare AP5-treated groups with animals bearing hippocampal lesions (e.g., via ibotenic acid), which show similar deficits in water maze performance.
- Use urethane anesthesia during LTP induction to control for confounding effects of awake-state plasticity.
- Apply microdialysis to measure real-time extracellular AP5 levels during behavioral assays .
Q. How do researchers cross-verify NMDA receptor antagonism by Sodium 2-amino-5-phosphonopentanoate in secondary signaling pathways?
AP5's inhibition of NMDA-stimulated cyclic GMP synthesis in cortical neurons serves as a secondary validation of receptor blockade. Methodologically, cyclic GMP levels are quantified via radioimmunoassay or ELISA after AP5 pre-treatment, with parallel experiments using nitric oxide synthase inhibitors (e.g., L-NAME) to confirm downstream pathway specificity . This approach complements electrophysiological LTP assays and behavioral readouts.
Data Analysis and Contradiction Management
Q. How should researchers interpret discrepancies in AP5 efficacy across in vitro and in vivo models?
In vitro studies often report complete LTP blockade at lower AP5 concentrations (e.g., 50 µM in hippocampal slices), while in vivo models require higher doses due to tissue-drug distribution challenges . To reconcile these differences:
Q. What controls are essential to confirm AP5’s specificity in behavioral studies?
Critical controls include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
